molecular formula C13H11N3O3 B6628131 3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid

3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid

Cat. No. B6628131
M. Wt: 257.24 g/mol
InChI Key: NBYHUFQIRUDIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid, commonly known as PBA, is a small molecule that has been extensively studied for its potential therapeutic applications. PBA is a derivative of benzoic acid and contains a pyrimidine-5-carbonylamino group, which imparts unique properties to the molecule. In

Scientific Research Applications

PBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. PBA has also been found to be effective in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

Mechanism of Action

The mechanism of action of PBA is not fully understood. However, it is believed to act by inhibiting the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that is activated when the endoplasmic reticulum (ER) is overloaded with unfolded or misfolded proteins. PBA inhibits the UPR pathway by preventing the activation of the ER stress sensors, which leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
PBA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PBA has also been shown to have anti-cancer properties by inducing cell death in cancer cells. In addition, PBA has been found to be effective in treating cystic fibrosis by improving the function of the CFTR protein, which is mutated in patients with the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PBA in lab experiments is its low toxicity. PBA has been shown to be well-tolerated in both in vitro and in vivo studies. Another advantage of using PBA is its ease of synthesis, which makes it readily available for use in experiments.
One limitation of using PBA is its limited solubility in aqueous solutions. This can make it difficult to administer PBA in certain experiments. Another limitation of using PBA is its potential to interact with other molecules in the cell, which can lead to off-target effects.

Future Directions

There are a number of future directions for research on PBA. One area of interest is the development of new synthetic methods for PBA that improve its solubility and reduce its potential for off-target effects. Another area of interest is the identification of new therapeutic applications for PBA, particularly in the treatment of viral infections. Finally, further research is needed to fully understand the mechanism of action of PBA and its potential for use in combination with other drugs.

Synthesis Methods

PBA can be synthesized by the reaction of 3-(chloromethyl)benzoic acid with cytosine in the presence of a base. The resulting intermediate is then treated with ammonia to yield PBA. The synthesis of PBA is relatively straightforward and can be performed on a large scale.

properties

IUPAC Name

3-[(pyrimidine-5-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(11-6-14-8-15-7-11)16-5-9-2-1-3-10(4-9)13(18)19/h1-4,6-8H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYHUFQIRUDIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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